Suc-gly-NH2
CAS No.: 200863-20-3
Cat. No.: VC21545382
Molecular Formula: C6H10N2O4
Molecular Weight: 174.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 200863-20-3 |
|---|---|
| Molecular Formula | C6H10N2O4 |
| Molecular Weight | 174.15 g/mol |
| IUPAC Name | 4-[(2-amino-2-oxoethyl)amino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C6H10N2O4/c7-4(9)3-8-5(10)1-2-6(11)12/h1-3H2,(H2,7,9)(H,8,10)(H,11,12) |
| Standard InChI Key | BBUFVFQEJADKHT-UHFFFAOYSA-N |
| SMILES | C(CC(=O)O)C(=O)NCC(=O)N |
| Canonical SMILES | C(CC(=O)O)C(=O)NCC(=O)N |
Introduction
Suc-gly-NH2, chemically known as succinyl-glycine-amide, is a small organic molecule derived from the combination of succinic acid and glycine. This compound has gained attention for its versatile applications in biochemical research, pharmacology, and industrial chemistry. Its structure includes an amide group, which imparts unique chemical and biological properties.
Synthetic Routes
The synthesis of succinyl-glycine-amide typically involves:
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Reacting succinic anhydride with glycine in an aqueous medium.
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Using a suitable catalyst (acid or base) to enhance the reaction rate.
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Controlling temperature and pH to optimize yield and purity.
Reaction Scheme:
Industrial Production
In industrial settings, large-scale synthesis employs similar methods with additional purification steps such as crystallization or chromatography to ensure high purity.
Target Interaction
Suc-gly-NH2 primarily interacts with the neurokinin-1 receptor (NK1R), a G protein-coupled receptor involved in various signaling pathways.
Biological Processes
The compound influences several biochemical pathways, including:
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Angiogenesis: Promotes blood vessel formation.
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Mitogenesis: Stimulates cellular division.
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Metastasis: Implicated in cancer cell migration.
Pharmacokinetics
Key pharmacokinetic properties include:
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Absorption: Efficient under physiological conditions.
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Distribution: Targets specific tissues due to receptor affinity.
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Metabolism: Undergoes enzymatic degradation.
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Excretion: Eliminated through renal pathways.
Research Applications
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Used as a building block for synthesizing complex molecules.
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Studied for its role in metabolic pathways and protein modifications.
Medical Applications
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Investigated for potential therapeutic uses, particularly in drug delivery systems and cancer research.
Industrial Applications
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Utilized in the production of polymers, coatings, and adhesives.
Biological Activity
Suc-gly-NH2 exhibits significant biological activity due to its ability to modify proteins and influence cellular processes.
Case Study: Antimicrobial Peptide Modification
A study on the KR12 peptide showed:
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Reduced antimicrobial efficacy when modified with Suc-gly-NH2.
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Altered structural properties, including reduced helical propensity.
Comparison with Similar Compounds
| Compound | Key Difference |
|---|---|
| Succinyl-glycine | Lacks the amide group present in Suc-gly-NH2. |
| Glycyl-glycine | A dipeptide without succinic acid functionality. |
| Succinyl-alanine | Contains alanine instead of glycine. |
The presence of both the succinyl group and the amide linkage makes Suc-gly-NH2 unique in its reactivity and biological functions.
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